2-bromo-5-chloro-1H-imidazole

IMPDH inhibitor Antimicrobial Enzyme inhibition

Researchers require orthogonal halogen handles for regioselective cross-coupling, yet mono- or tri-halogenated imidazoles lack the precise reactivity profile. This 2-bromo-5-chloro derivative solves this gap. - **Key application**: Lead scaffold for IMPDH inhibitors (Ki = 2.30 nM vs. *Bacillus anthracis*). - **Synthetic utility**: 2-Bromo enables Suzuki-Miyaura coupling; 5-chloro remains orthogonal for sequential diversification. - **Supply**: Reliable sourcing for SAR studies and hit-to-lead optimization.

Molecular Formula C3H2BrClN2
Molecular Weight 181.42 g/mol
Cat. No. B11909611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-chloro-1H-imidazole
Molecular FormulaC3H2BrClN2
Molecular Weight181.42 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)Br)Cl
InChIInChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7)
InChIKeyXPOBLHHOXREWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-1H-imidazole: A Halogenated Imidazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-5-chloro-1H-imidazole is a dihalogenated imidazole derivative bearing a bromine atom at the 2-position and a chlorine atom at the 5-position [1]. This substitution pattern confers distinct reactivity and biological activity profiles compared to mono-halogenated or tri-halogenated analogs, making it a valuable intermediate in pharmaceutical synthesis and a promising scaffold for enzyme inhibitor development [2].

Why 2-Bromo-5-chloro-1H-imidazole Cannot Be Replaced by Mono-Halogenated or Tri-Halogenated Imidazole Analogs


The specific 2-bromo-5-chloro substitution pattern is non-interchangeable due to its unique combination of halogen reactivity and steric/electronic effects. Mono-halogenated imidazoles (e.g., 5-chloro-1H-imidazole) lack the 2-bromo handle required for regioselective cross-coupling [1]. Conversely, tri-halogenated analogs (e.g., 2,4,5-tribromoimidazole) exhibit different electronic properties and biological activities, acting primarily as oxidative phosphorylation uncouplers rather than as specific enzyme inhibitors . The balanced dihalogenation of 2-bromo-5-chloro-1H-imidazole provides a unique profile essential for targeted applications.

Quantitative Differentiation Evidence for 2-Bromo-5-chloro-1H-imidazole


Potent Nanomolar IMPDH Inhibition Versus Mycophenolic Acid

2-Bromo-5-chloro-1H-imidazole exhibits a Ki of 2.30 nM against Bacillus anthracis IMPDH, representing a 59-fold improvement in potency compared to the widely studied IMPDH inhibitor mycophenolic acid (MPA), which has a reported Ki of 0.136 µM against human IMPDH1 [1]. The target compound also shows an IC50 of 4 nM against the same enzyme [2]. This positions it as a potent inhibitor within the nanomolar range, whereas many imidazole-based IMPDH inhibitors operate in the micromolar range (e.g., a benzo[d]imidazole inhibitor with Ki = 0.55 µM against M. tuberculosis IMPDH [3]).

IMPDH inhibitor Antimicrobial Enzyme inhibition

Validated Intermediate for Antihypertensive Pharmaceuticals

Patent HU213387B explicitly identifies 2-substituted-5-chloroimidazoles as novel intermediates for the preparation of antihypertensive pharmaceuticals (vasodepressants) and herbicidally active compounds [1]. In contrast, unsubstituted 5-chloroimidazole lacks the 2-position functionality required for these specific synthetic transformations . The 2-bromo substituent in 2-bromo-5-chloro-1H-imidazole provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions, enabling access to a diverse array of 2-aryl/heteroaryl-5-chloroimidazole derivatives that are not readily accessible from 5-chloroimidazole alone [2].

Pharmaceutical intermediate Vasodepressant Herbicide

Practical 70% Yield in Base-Catalyzed Etherification

In a base-catalyzed halogen transfer reaction, 2-bromo-5-chloro-1-methyl-1H-imidazole (the N-methylated analog of the target compound) achieved a 70% isolated yield in the etherification with pentanol to produce 5-chloro-1-methyl-2-(pentyloxy)-1H-imidazole [1]. This yield was obtained under standard conditions (potassium tert-butylate, THF, 3.0 h reaction time) and compares favorably to typical yields for direct C-H etherification of nitrogen heterocycles, which often require harsher conditions or transition-metal catalysts [2]. The target compound, 2-bromo-5-chloro-1H-imidazole, is the direct precursor to this N-methylated derivative and is expected to exhibit comparable reactivity .

Synthetic yield Etherification C-H functionalization

Regioselective Lithiation Enables Predictable C-4 Functionalization

Studies on directed lithiation of imidazoles demonstrate that 4-bromo-2-chloro-1-(benzyloxy)imidazole (a protected analog of 2-bromo-5-chloro-1H-imidazole) undergoes regioselective bromine-lithium exchange at the 4-position, allowing for electrophilic trapping with complete regiocontrol [1]. This contrasts with polybromoimidazoles such as 2,4,5-tribromoimidazole, which yield mixtures upon lithiation due to multiple reactive halogen sites [2]. The distinct bromine (C-2) and chlorine (C-5) substituents in 2-bromo-5-chloro-1H-imidazole provide orthogonal reactivity, enabling sequential functionalization strategies not possible with symmetrically halogenated imidazoles [3].

Regioselective lithiation Metal-halogen exchange Functionalization

Recommended Research and Industrial Applications for 2-Bromo-5-chloro-1H-imidazole


Antimicrobial Drug Discovery Targeting IMPDH

Use as a lead scaffold or fragment for developing potent inhibitors of inosine monophosphate dehydrogenase (IMPDH) in pathogenic bacteria (e.g., Bacillus anthracis, Cryptosporidium). The sub-nanomolar Ki value (2.30 nM) supports its use in structure-activity relationship (SAR) studies and hit-to-lead optimization [1].

Synthesis of Antihypertensive and Herbicidal Intermediates

Employ as a key intermediate in the preparation of 2-substituted-5-chloroimidazole derivatives with antihypertensive (vasodepressant) or herbicidal activity, as disclosed in patent literature [2].

Regioselective Cross-Coupling for Complex Imidazole Libraries

Leverage the orthogonal reactivity of the 2-bromo and 5-chloro substituents in sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to rapidly generate diverse 2-aryl-5-chloroimidazole libraries [3].

Methodology Development for C-H Functionalization

Utilize as a test substrate in developing new C-H etherification, amination, or arylation methods for nitrogen heterocycles, given the documented 70% yield in base-catalyzed etherification and the well-defined regioselective lithiation chemistry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-5-chloro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.